molecular formula C20H17BrN2O2S B11576234 2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11576234
M. Wt: 429.3 g/mol
InChI Key: WEJUKPVOZBAUOG-UHFFFAOYSA-N
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Description

2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a hexahydrobenzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl-furan intermediate: This step involves the bromination of phenyl-furan using bromine or a brominating agent under controlled conditions.

    Cyclization to form the benzothienopyrimidine core: The intermediate is then subjected to cyclization reactions using appropriate reagents and catalysts to form the hexahydrobenzothienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Bromophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is unique due to its specific combination of functional groups and structural features. The presence of the furan ring and the hydroxyl group at a specific position distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

2-[5-(3-bromophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H17BrN2O2S/c21-12-5-3-4-11(10-12)14-8-9-15(25-14)18-22-19(24)17-13-6-1-2-7-16(13)26-20(17)23-18/h3-5,8-10,18,23H,1-2,6-7H2,(H,22,24)

InChI Key

WEJUKPVOZBAUOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)Br

Origin of Product

United States

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